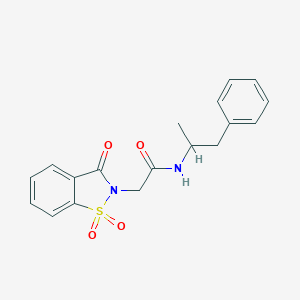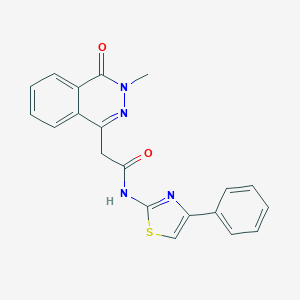
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. In agriculture, it acts as a pesticide by disrupting the nervous system of insects. In material science, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine also vary depending on its application. In medicine, it has been shown to reduce inflammation, inhibit cancer cell growth, and kill bacteria. In agriculture, it has been shown to be toxic to insects. In material science, it has been shown to prevent corrosion of metal surfaces.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine in lab experiments include its relatively simple synthesis method, its versatility in terms of its potential applications, and its ability to selectively target certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine. In medicine, further studies could investigate its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In agriculture, further studies could investigate its potential use as a pesticide and its effects on non-target organisms. In material science, further studies could investigate its potential use as a corrosion inhibitor and its effectiveness in different environments.
In conclusion, 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different applications.
Synthesemethoden
The synthesis of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of tert-butylthiol with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its ability to act as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C6H11N3S2 |
|---|---|
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H11N3S2/c1-6(2,3)10-5-8-4(7)11-9-5/h1-3H3,(H2,7,8,9) |
InChI-Schlüssel |
JHPIQRDBHQZJIA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=NSC(=N1)N |
Kanonische SMILES |
CC(C)(C)SC1=NSC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)


![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)


![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)

